3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione
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Overview
Description
3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.13313942 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolidinedione, containing substituted imidazoles, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal strains like Aspergillus niger. The synthesis and characterization of these derivatives highlight their potential as antimicrobial agents, providing a basis for further exploration into their therapeutic applications (Moorthy, Ekambaram, & Perumal, 2014).
Inhibition of Bone Resorption
Compounds related to imidazolidinedione have been identified as potent and selective antagonists of the alpha(v)beta(3) receptor, which plays a critical role in bone resorption. One study identified a compound with excellent in vitro and in vivo profiles for the prevention and treatment of osteoporosis, showcasing the potential of these compounds in addressing bone health issues (Hutchinson et al., 2003).
Corrosion Inhibition
The electrochemical behavior of imidazoline and its derivatives has been evaluated for their efficiency as corrosion inhibitors in acid media. Studies involving potentiodynamic polarization and electrochemical impedance spectroscopy have demonstrated their potential in protecting metals against corrosion, providing insights into their practical applications in industrial settings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Fluorescent pH Sensors
Derivatives containing the imidazolidinedione structure have been explored for their application as fluorescent pH sensors. These compounds, specifically those with a 2-imino-oxalidin (thiazolidin) side chain, exhibit strong fluorescence quenching and red shift in acidic conditions, making them suitable for pH sensing applications (Cui, Qian, Liu, & Zhang, 2004).
Stability Under Stress Conditions
A study focused on the stability of a new pharmaceutical substance closely related to imidazolidinedione under stress conditions, including exposure to high temperature, light, and various chemical agents. The findings suggest that the substance is stable under most conditions, with exceptions noted for specific types of hydrolysis. This research contributes to the understanding of the chemical stability of these compounds, which is crucial for their development and regulatory approval (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Properties
IUPAC Name |
3-[2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-10-6-16-13(21)18(10)8-11(20)17-5-1-2-9(7-17)12-14-3-4-15-12/h3-4,9H,1-2,5-8H2,(H,14,15)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZOBYCPUJONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CNC2=O)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.